

Application Notes: 4-Nitroindole as a Versatile Chemical Building Block

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Compound of Interest

Compound Name: 4-Nitroindole

Cat. No.: B016737

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Introduction

4-Nitroindole is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis and medicinal chemistry. The presence of the electron-withdrawing nitro group at the 4-position of the indole ring significantly influences its chemical reactivity, making it a valuable precursor for the synthesis of a wide range of functionalized indole derivatives. Its utility spans various fields, including the development of pharmaceuticals, agrochemicals, and materials science. In drug discovery, **4-nitroindole** derivatives have shown promise as anti-cancer, anti-inflammatory, and neuroprotective agents.

Key Applications of 4-Nitroindole

4-Nitroindole is a key starting material for a variety of important chemical transformations and the synthesis of biologically active molecules.

- **Synthesis of 4-Aminoindole:** The nitro group can be readily reduced to an amino group, providing access to 4-aminoindole. This derivative is a valuable intermediate for the synthesis of substituted indoles, which are core structures in many pharmaceuticals. The introduction of an amino group allows for a wide range of further functionalization, including acylation, alkylation, and diazotization reactions.

- N-Alkylation: The indole nitrogen can be alkylated to introduce various substituents. This modification is often crucial for modulating the biological activity of indole-based compounds. N-alkylated **4-nitroindoles** can be further elaborated to create diverse chemical libraries for drug screening.
- C3-Functionalization: The C3 position of the indole ring is susceptible to electrophilic substitution, such as the Vilsmeier-Haack reaction to introduce a formyl group, leading to the formation of **4-nitroindole-3-carboxaldehyde**. This aldehyde is a key intermediate for the synthesis of more complex molecules, including Tryptophan 2,3-dioxygenase (TDO) inhibitors.
- Tryptophan 2,3-Dioxygenase (TDO) Inhibitors: **4-Nitroindole** derivatives have been investigated as inhibitors of TDO, an enzyme implicated in cancer immune evasion. By inhibiting TDO, these compounds can help to restore anti-tumor immunity, making them promising candidates for cancer immunotherapy.

Physicochemical Properties of 4-Nitroindole

Property	Value
Molecular Formula	C ₈ H ₆ N ₂ O ₂
Molecular Weight	162.15 g/mol
Appearance	Yellow to brown crystalline powder
Melting Point	204-207 °C
CAS Number	4769-97-5

Quantitative Data for Synthesis and Key Reactions

Table 1: Synthesis of **4-Nitroindole**

Starting Material	Reagents	Solvent	Temperature	Time	Yield	Reference
Ethyl N-(2-methyl-3-nitrophenyl)formimidate	Diethyl oxalate, Potassium ethoxide	Dimethylformamide, Dimethyl sulfoxide	40 °C	1 h	71%	[1]

Table 2: Key Reactions of **4-Nitroindole**

Reaction	Substrate	Reagents	Solvent	Temperature	Time	Yield	Reference
Reduction to 4-Aminoindole	4-Nitroindole	Iron powder, Hydrochloric acid	Ethanol, Water	Reflux	2 h	62%	[2]
N-Alkylation (Aza-Michael Addition)	4-Nitroindole	S, Cinchona alkaloid-based phase transfer catalyst	Toluene	Room Temp.	24 h	67-96%	[3][4]
N-Silylation	4-Nitroindole	Sodium hydride, Triisopropylsilyl chloride	Tetrahydrofuran	0 °C	30 min	Not specified	[5]
Vilsmeier-Haack Reaction (representative)	Indole	POCl ₃ , DMF	Dichloromethane	0 °C to RT	2 h	High	General procedure

Experimental Protocols

Protocol 1: Synthesis of 4-Nitroindole[1]

This protocol describes the synthesis of **4-nitroindole** from ethyl N-(2-methyl-3-nitrophenyl)formimidate.

Materials:

- Ethyl N-(2-methyl-3-nitrophenyl)formimidate
- Diethyl oxalate
- Potassium ethoxide
- Dry Dimethylformamide (DMF)
- Dry Dimethyl sulfoxide (DMSO)
- Water
- Standard laboratory glassware
- Stirring and heating apparatus

Procedure:

- In a 200-mL beaker, dissolve 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry DMF.
- While cooling and with vigorous stirring, add 11 g (0.13 mol) of potassium ethoxide.
- Immediately pour the resulting solution into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry DMSO.
- Stir the deep-red solution for 1 hour at approximately 40 °C.
- Transfer the solution to a 1-L beaker and add water with stirring at a rate that allows for the smooth precipitation of **4-nitroindole**.
- Filter the precipitate and dry it to obtain crude **4-nitroindole** (approximately 16.3 g, ~100%).
- Purify the crude product by sublimation at 170 °C/0.5 mm to yield yellow crystals of **4-nitroindole** (11.5 g, 71%).

Expected Outcome: Yellow crystalline solid with a melting point of 204–205 °C.

Protocol 2: Synthesis of a Representative 4-Nitroindole-Derived TDO Inhibitor

This protocol outlines a representative synthesis of a potential Tryptophan 2,3-dioxygenase (TDO) inhibitor starting from **4-nitroindole**. The synthesis involves a Vilsmeier-Haack formylation followed by a Horner-Wadsworth-Emmons olefination.

Part A: Synthesis of **4-Nitroindole**-3-carboxaldehyde

- To a stirred solution of **4-nitroindole** (1.62 g, 10 mmol) in dry DMF (20 mL) at 0 °C, slowly add phosphorus oxychloride (1.8 mL, 20 mmol).
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.
- The precipitated solid is collected by filtration, washed with water, and dried to afford **4-nitroindole**-3-carboxaldehyde.

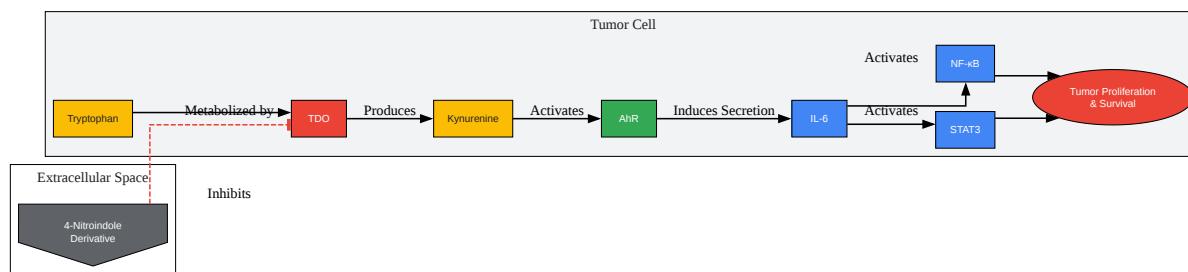
Part B: Horner-Wadsworth-Emmons Reaction

- To a suspension of sodium hydride (60% in mineral oil, 0.44 g, 11 mmol) in dry THF (30 mL) at 0 °C, add triethyl phosphonoacetate (2.2 mL, 11 mmol) dropwise.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of **4-nitroindole**-3-carboxaldehyde (1.90 g, 10 mmol) in dry THF (20 mL) to the reaction mixture.
- Stir the reaction at room temperature for 12 hours.
- Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the ethyl (E)-3-(4-nitro-1H-indol-3-yl)acrylate.

Visualizations

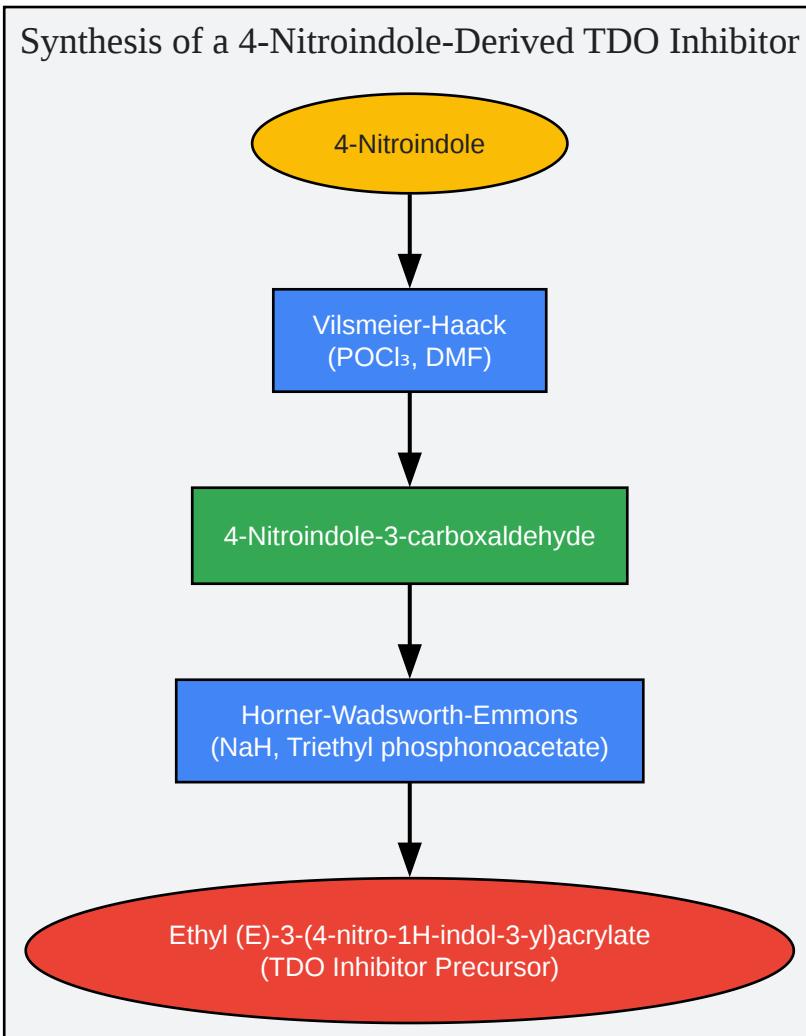
Signaling Pathway



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Caption: Tryptophan 2,3-dioxygenase (TDO) signaling pathway in cancer.[6][7][8]

Experimental Workflow



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Caption: Experimental workflow for the synthesis of a TDO inhibitor precursor.

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